Naginata ketone
Overview
Description
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is an organic compound that belongs to the class of enones. It is a volatile secondary metabolite found in certain plants, such as Elsholtzia ciliata. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of cancer treatment .
Mechanism of Action
Target of Action
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is a natural volatile compound which is a secondary metabolite of the plant . The primary targets of this compound have been identified through insilico studies . These targets are crucial in the treatment of cancer .
Mode of Action
The compound interacts with its targets by docking with them . This interaction elucidates the binding affinity of the drug . The compound’s mode of action is primarily based on its ability to bind to these targets and produce the required activity .
Biochemical Pathways
It’s known that the compound’s interaction with its targets can lead to changes in various biochemical pathways, ultimately affecting the progression of diseases like cancer .
Result of Action
The result of the action of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is expected to be beneficial in the treatment of cancer . The compound has been identified as less toxic and highly efficient, making it a promising candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a secondary metabolite of the plant . The activity and toxicity of this compound were predicted using pretrained neural networks .
Cellular Effects
It is expected to show anticancer activity .
Molecular Mechanism
It is known that this compound has been docked with its respective targets to elucidate the binding affinity of the drug .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one in laboratory settings are not yet fully known . It is expected to show the same activities in in vitro and in vivo studies .
Dosage Effects in Animal Models
The dosage effects of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one in animal models are not yet fully known . It is expected to show the same activities in in vitro and in vivo studies .
Metabolic Pathways
The metabolic pathways of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one are not yet fully known . It is known that this compound is a secondary metabolite of the plant .
Transport and Distribution
The transport and distribution of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one within cells and tissues are not yet fully known . It is expected to show the same activities in in vitro and in vivo studies .
Subcellular Localization
The subcellular localization of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is not yet fully known . It is expected to show the same activities in in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one can be achieved through various organic synthesis techniques. One common method involves the condensation of 3-methylfuran-2-carbaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired enone .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the natural product from plant sources, followed by purification using techniques such as steam distillation or solvent extraction. The extracted compound can then be further purified using chromatographic methods to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to its corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the enone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or other functionalized derivatives.
Scientific Research Applications
3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer properties, particularly in insilico studies where it has shown promise in targeting cancer cells with low toxicity.
Industry: Utilized in the formulation of fragrances and flavors due to its volatile nature and pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(3-methylfuran-2-yl)but-3-en-1-one
- 1-(3-methylfuran-2-yl)ethan-1-one
Comparison
Compared to its similar compounds, 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is unique due to its specific structural features that confer distinct biological activities. For instance, the presence of the enone group in its structure is crucial for its anticancer properties, as it allows the compound to interact with cellular targets more effectively. Additionally, its volatility and pleasant aroma make it suitable for use in the fragrance and flavor industry .
Properties
IUPAC Name |
3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFVDCOWPBJQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340399 | |
Record name | Elsholtzione, .alpha.-dehydro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-88-1 | |
Record name | Dehydroelsholtzia ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6138-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elsholtzione, .alpha.-dehydro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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